molecular formula C17H19N3O4S B2551881 N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946269-33-6

N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2551881
CAS No.: 946269-33-6
M. Wt: 361.42
InChI Key: GRLDMFLSEMEZQK-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidin-4-ylsulfanyl core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-13-7-6-10(8-14(13)24-2)18-15(21)9-25-16-11-4-3-5-12(11)19-17(22)20-16/h6-8H,3-5,9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLDMFLSEMEZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl acetamide with cyclopenta[d]pyrimidine derivatives. The synthesis typically employs standard organic chemistry techniques such as condensation reactions and nucleophilic substitutions.

Anticancer Activity

Research indicates that derivatives of cyclopenta[d]pyrimidine exhibit significant anticancer properties. For instance, similar compounds have shown promising results against various cancer cell lines:

CompoundCell Line% Inhibition
5aMCF-795%
5aA54977%
CisplatinMCF-760%

These studies suggest that the presence of the cyclopenta[d]pyrimidine moiety enhances the cytotoxic effects against cancer cells by inducing oxidative stress and apoptosis through the generation of reactive oxygen species (ROS) .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Increased levels of ROS lead to programmed cell death.
  • Antioxidant Activity : Some studies indicate that related compounds can modulate antioxidant enzyme activities, affecting cellular redox states.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated a series of benzimidazole derivatives similar to our compound. The most potent derivative showed a significant increase in superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating a shift towards oxidative stress-mediated tumor cell death .
  • Cytotoxicity Evaluation : Another study assessed various derivatives against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Compounds with structural similarities to this compound demonstrated significant cytotoxicity and were linked to increased ROS production .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and pharmacological profiles of related compounds:

Compound Name / ID Core Structure Aryl Substituent Biological Activity Key References
Target Compound Cyclopenta[d]pyrimidin-4-ylsulfanyl 3,4-Dimethoxyphenyl N/A (structural analog data suggests CNS potential)
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidin-4-ylthio 3,4-Dimethoxyphenyl + Pyridinyl 100% seizure prevention in animal models
Compound 13b (2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) Cyanoacetamide + hydrazinylidene 4-Methoxyphenyl High synthetic yield (95%); no activity data
BI81587 (2-({1-[3-(dimethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide) Cyclopenta[d]pyrimidin-4-ylsulfanyl 4-Ethoxyphenyl + dimethylaminopropyl Structural data only; potential CNS targeting
Compound 24 (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide) Thieno[2,3-d]pyrimidine + cyclopenta 3-Phenyl Grey solid (m.p. 197–198°C); LC-MS data provided
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl + dichlorophenyl 3,4-Dichlorophenyl Crystal structure analysis; conformational flexibility noted

Key Structural and Functional Insights

Aryl Group Impact: 3,4-Dimethoxyphenyl (target compound and Epirimil): Electron-donating methoxy groups enhance lipophilicity and receptor affinity, critical for blood-brain barrier penetration in anticonvulsants . 4-Ethoxyphenyl (BI81587): Ethoxy groups balance lipophilicity and metabolic stability .

Core Heterocycle Variations: Cyclopenta[d]pyrimidinone (target compound): Conformational rigidity may optimize target binding compared to non-fused pyrimidines (e.g., Epirimil’s pyridinyl-pyrimidine) .

Biological Activity Trends: Epirimil’s pyridinyl and methyl substitutions on the pyrimidine ring correlate with 100% efficacy in seizure models, suggesting substituent size and electronic effects are critical for anticonvulsant activity . Compounds with sulfamoyl () or cyano groups (13a–e) lack reported neurological activity, indicating the acetamide-thioether linkage in the target compound is pharmacologically distinct .

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